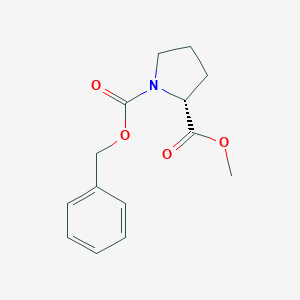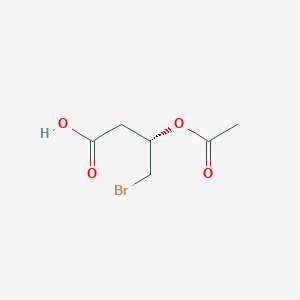
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((2-((hydroxyacetyl)amino)benzoyl)amino)-1,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((2-((hydroxyacetyl)amino)benzoyl)amino)-1,6-diphenyl- is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a derivative of Altritol, which is a naturally occurring polyol. The purpose of
Mecanismo De Acción
The mechanism of action of L-Altritol is not well understood. However, it is believed that this compound interacts with proteins and other biomolecules in a specific manner, which results in its unique properties.
Biochemical and Physiological Effects:
L-Altritol has been shown to have several biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which make it useful for protecting cells from oxidative stress. Additionally, L-Altritol has been shown to have anti-inflammatory properties, which make it useful for treating inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-Altritol in lab experiments include its unique properties, which make it a promising candidate for various applications. However, there are also limitations to using this compound in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on L-Altritol. For example, further studies are needed to better understand its mechanism of action and to identify additional applications for this compound. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for L-Altritol. Finally, studies are needed to evaluate the safety and toxicity of this compound in various applications.
Conclusion:
In conclusion, L-Altritol is a promising compound with unique properties that make it a promising candidate for various scientific research applications. The synthesis method for this compound involves a multi-step process, and it has been studied for its potential applications in drug development, protein engineering, and biomaterials. While the advantages of using L-Altritol in lab experiments are clear, there are also limitations to using this compound. Future research is needed to better understand its mechanism of action, identify additional applications, and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of L-Altritol involves a multi-step process that begins with the protection of the hydroxyl groups on the starting material, Altritol. This is followed by the selective reduction of the carbonyl groups, which results in the formation of the desired compound. The final step involves the removal of the protecting groups to yield L-Altritol.
Aplicaciones Científicas De Investigación
L-Altritol has been studied for its potential applications in various scientific research areas, including drug development, protein engineering, and biomaterials. This compound has been shown to have unique properties that make it a promising candidate for these applications.
Propiedades
Número CAS |
173094-23-0 |
|---|---|
Fórmula molecular |
C36H38N4O8 |
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]amino]-1,6-diphenylhexan-2-yl]-2-[(2-hydroxyacetyl)amino]benzamide |
InChI |
InChI=1S/C36H38N4O8/c41-21-31(43)37-27-17-9-7-15-25(27)35(47)39-29(19-23-11-3-1-4-12-23)33(45)34(46)30(20-24-13-5-2-6-14-24)40-36(48)26-16-8-10-18-28(26)38-32(44)22-42/h1-18,29-30,33-34,41-42,45-46H,19-22H2,(H,37,43)(H,38,44)(H,39,47)(H,40,48)/t29-,30-,33-,34+/m0/s1 |
Clave InChI |
VCKXFROSAYMEHX-DCSZGZOJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO |
SMILES |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO |
SMILES canónico |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO |
Sinónimos |
N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]a mino]-1,6-diphenyl-hexan-2-yl]-2-[(2-hydroxyacetyl)amino]benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)











